molecular formula C17H13NO3 B11846334 4-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzaldehyde CAS No. 651030-49-8

4-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzaldehyde

Cat. No.: B11846334
CAS No.: 651030-49-8
M. Wt: 279.29 g/mol
InChI Key: AHMXVVWLXSXKFC-UHFFFAOYSA-N
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Description

4-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzaldehyde is a complex organic compound with a unique structure that combines a benzaldehyde moiety with a hydroxy and methoxy substituted isoquinoline. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 5-hydroxy-1-methoxyisoquinoline with benzaldehyde under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of continuous flow reactors and automated systems to manage the reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

4-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The methoxy and hydroxy groups can participate in substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzaldehyde involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit certain enzymes involved in disease processes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzonitrile
  • 4-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzoic acid
  • 4-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzyl alcohol

Uniqueness

4-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

4-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzaldehyde is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory effects and its role as a therapeutic agent. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy in various models, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features an isoquinoline moiety, which is known for various pharmacological properties. The presence of hydroxyl and methoxy groups on the isoquinoline ring enhances its reactivity and biological interactions.

Anti-inflammatory Effects

Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, research has shown that related compounds can inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This inhibition occurs in a dose-dependent manner, suggesting that these compounds could be effective in managing inflammatory responses.

Mechanisms of Action:

  • Inhibition of iNOS and COX-2: These compounds suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical mediators in inflammatory pathways.
  • NF-κB Pathway Modulation: They also inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPK), which are pivotal in regulating inflammatory gene expression .

Pharmacological Efficacy

The efficacy of this compound has been evaluated in various animal models:

  • Colitis Models: In murine models of colitis induced by dextran sulfate sodium (DSS), administration of related isoquinoline compounds resulted in reduced disease severity, maintained body weight, and preserved colon length compared to control groups. These findings suggest a protective effect against colonic inflammation .
  • Bone Marrow Transplantation Recovery: In studies assessing recovery post-bone marrow transplantation, compounds similar to this compound facilitated faster neutrophil recovery, indicating potential applications in hematologic recovery following cytotoxic treatments .

Data Summary

Biological Activity Model/Method Outcome
Anti-inflammatoryLPS-stimulated RAW 264.7 cellsSignificant reduction in NO and PGE2 production
ColitisDSS-induced murine modelReduced disease severity, maintained body weight
Bone marrow recoveryMurine model post-transplantAccelerated neutrophil recovery

Case Studies

A notable case study involved the assessment of a related compound's impact on aged muscle mass recovery. The study demonstrated that treatment with isoquinoline derivatives led to rejuvenation of muscle strength and mass, showcasing their potential beyond anti-inflammatory applications .

Properties

CAS No.

651030-49-8

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

4-(5-hydroxy-1-methoxyisoquinolin-4-yl)benzaldehyde

InChI

InChI=1S/C17H13NO3/c1-21-17-13-3-2-4-15(20)16(13)14(9-18-17)12-7-5-11(10-19)6-8-12/h2-10,20H,1H3

InChI Key

AHMXVVWLXSXKFC-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C2=C1C=CC=C2O)C3=CC=C(C=C3)C=O

Origin of Product

United States

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